molecular formula C13H11ClO2 B11878640 Ethyl 7-chloro-1-naphthoate

Ethyl 7-chloro-1-naphthoate

Cat. No.: B11878640
M. Wt: 234.68 g/mol
InChI Key: WKLBDXVGWOHUCC-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an ethyl ester group attached to the 1-position of the naphthalene ring, with a chlorine atom at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-chloro-1-naphthoate can be synthesized through a multi-step process. One common method involves the esterification of 7-chloro-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed:

    Oxidation: 7-chloro-1-naphthoic acid or 7-chloro-1,4-naphthoquinone.

    Reduction: 7-chloro-1-naphthalenemethanol or 1-ethyl-7-chloronaphthalene.

    Substitution: 7-azido-1-naphthoate or 7-thiocyanato-1-naphthoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Ethyl 1-naphthoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    7-chloro-1-naphthoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.

    Methyl 7-chloro-1-naphthoate: The methyl ester analog, which may have different pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the chlorine atom, which confer specific chemical and biological properties. These features make it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

ethyl 7-chloronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11ClO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3

InChI Key

WKLBDXVGWOHUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

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